molecular formula C21H23Cl3N2O B12401054 Vacquinol-1 dihydrochloride

Vacquinol-1 dihydrochloride

Cat. No.: B12401054
M. Wt: 425.8 g/mol
InChI Key: JSUQSKIIFVRRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vacquinol-1 dihydrochloride involves multiple steps, starting with the preparation of the quinoline core. The reaction typically involves the condensation of 4-chloroaniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications to introduce the piperidine and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Vacquinol-1 dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Vacquinol-1 dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.

    Biology: Investigated for its effects on cellular processes, particularly in cancer cells.

    Medicine: Potential therapeutic agent for glioblastoma multiforme due to its ability to induce catastrophic vacuolization in cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Vacquinol-1 dihydrochloride exerts its effects by inducing catastrophic vacuolization in glioblastoma cells. This process involves membrane ruffling, cell rounding, and massive macropinocytic vacuole accumulation, leading to ATP depletion and cytoplasmic membrane rupture. The compound targets the MAP kinase kinase 4 (MKK4) pathway, which plays a crucial role in this mechanism .

Comparison with Similar Compounds

Similar Compounds

    Azimilide dihydrochloride: Another compound with a similar quinoline structure but different pharmacological properties.

    Mefloquine hydrochloride: Shares structural similarities but is primarily used as an antimalarial agent.

    Vatalanib dihydrochloride: A kinase inhibitor with applications in cancer treatment.

Uniqueness

Vacquinol-1 dihydrochloride is unique due to its ability to induce catastrophic vacuolization specifically in glioblastoma cells, making it a promising candidate for targeted cancer therapy. Its high oral bioavailability and good brain penetration further enhance its potential as a therapeutic agent .

Properties

Molecular Formula

C21H23Cl3N2O

Molecular Weight

425.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride

InChI

InChI=1S/C21H21ClN2O.2ClH/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19;;/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2;2*1H

InChI Key

JSUQSKIIFVRRHP-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O.Cl.Cl

Origin of Product

United States

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